molecular formula C9H10N2O3 B14703962 n-(4-Methoxyphenyl)-n-nitrosoacetamide CAS No. 14839-81-7

n-(4-Methoxyphenyl)-n-nitrosoacetamide

Cat. No.: B14703962
CAS No.: 14839-81-7
M. Wt: 194.19 g/mol
InChI Key: DXFLDQFIMVZSDP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-nitrosoacetamide is a nitroso derivative of N-(4-methoxyphenyl)acetamide (CAS 51-66-1, ). The parent compound, N-(4-methoxyphenyl)acetamide, features an acetamide group bonded to a 4-methoxyphenyl ring. Introducing the nitroso (-N=O) group at the nitrogen atom confers distinct chemical and biological properties. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s electronic profile and reactivity compared to alkyl or halogen-substituted analogs.

Properties

CAS No.

14839-81-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-nitrosoacetamide

InChI

InChI=1S/C9H10N2O3/c1-7(12)11(10-13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3

InChI Key

DXFLDQFIMVZSDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-nitrosoacetamide typically involves the reaction of 4-methoxyaniline with nitrous acid, followed by acetylation. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using acetic anhydride for the acetylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-N-nitrosoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar N-Nitrosoacetamides

N-(4-Methylphenyl)-N-nitrosoacetamide (CAS 10557-67-2)

  • Structural Differences : The 4-methylphenyl substituent (electron-donating methyl group) vs. 4-methoxyphenyl in the target compound.
  • Physicochemical Properties :
    • Molecular weight: 178.19 g/mol ().
    • The methoxy analog is expected to have higher polarity and lower lipophilicity than the methyl derivative.
  • Toxicity: Both compounds belong to the N-nitroso class, which is associated with carcinogenicity and mutagenicity (). The methyl derivative’s toxicity data include mutagenicity in bacterial assays (e.g., Salmonella TA100 at 1 nmol/plate) ().

N-(β-Chloroethyl)-N-nitrosoacetamide (CAS 60784-40-9)

  • Structural Differences : A β-chloroethyl group replaces the aromatic ring, introducing electrophilic chlorine.
  • Toxicity: Exhibits mutagenicity in mammalian cells (e.g., mouse lymphoma assay at 500 nmol/L) and emits toxic Cl⁻ and NOx upon decomposition ().

Table 1: Key Properties of N-Nitrosoacetamides

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Toxicological Data
N-(4-Methoxyphenyl)-N-nitrosoacetamide* C₉H₁₀N₂O₃ 194.19 4-OCH₃ Inferred carcinogenicity (class)
N-(4-Methylphenyl)-N-nitrosoacetamide C₉H₁₀N₂O₂ 178.19 4-CH₃ Mutagenic in Salmonella
N-(β-Chloroethyl)-N-nitrosoacetamide C₄H₇ClN₂O₂ 150.58 β-Cl Mutagenic in mammalian cells

Comparison with Non-Nitroso Acetamide Derivatives

Anti-Cancer Acetamides ()

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit anti-cancer activity (IC₅₀ values < 50 µM against HCT-1, MCF-7 cell lines). Unlike nitroso derivatives, these lack mutagenic nitroso groups and instead rely on sulfonyl and heterocyclic moieties for efficacy.

Hypoglycemic Acetamides ()

Derivatives such as N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) reduce blood sugar by 25.1% in rat models. The ethyl linker and naphthalene group enhance bioavailability, contrasting with nitroso compounds’ reactive profiles.

Structural and Crystallographic Insights

  • Crystal Packing : While direct data for the target compound are unavailable, highlights that methoxyphenyl-substituted acetamides form hydrogen-bonded networks (e.g., N—H···O and O—H···O interactions). The methoxy group’s orientation (equatorial in piperazine analogs) influences molecular conformation and stability .
  • Dihedral Angles : In related salts, dihedral angles between aryl rings range from 62.3° to 68.4°, affecting π-π stacking and solubility .

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